(S)-氟甲喹

描述

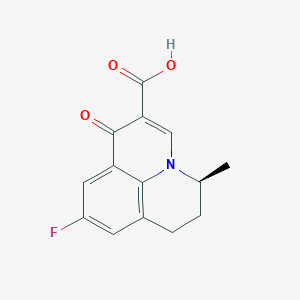

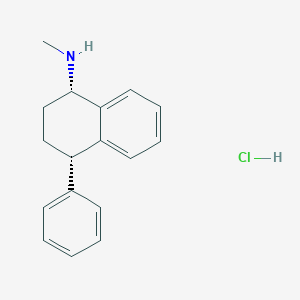

(S)-Flumequine is an antibiotic that belongs to the fluoroquinolone family. It is used to treat a variety of bacterial infections, including urinary tract infections, skin infections, and respiratory infections. It works by inhibiting the bacterial DNA gyrase enzyme, which is responsible for the replication and transcription of bacterial DNA. This leads to the death of the bacteria, clearing the infection. (S)-Flumequine is also used as a research tool in laboratories, as it can be used to study the effects of antibiotics on bacteria.

科学研究应用

1. 用于氟甲喹检测的生物传感器开发

氟甲喹是一种氟喹诺酮类药物,常用于肉鸡治疗。开发了一种生物传感器免疫测定 (BIA) 来检测肉鸡血清和肌肉中的氟甲喹残留。这种 BIA 以其特异性和快速性而著称,为检测动物产品中的氟甲喹残留提供了一种快速且特异的方法 (Haasnoot et al., 2007)。

2. 氟甲喹的体外活性评估

一项针对氟甲喹对引起猪痢疾的细菌猪短螺旋体进行的体外活性研究表明,虽然氟甲喹对各种细菌有效,但对猪短螺旋体的疗效有限。这表明它在治疗猪痢疾中的作用可能是由于它对该疾病发病机制中涉及的其他细菌的作用 (Aller-Morán et al., 2015)。

3. 真菌对氟甲喹的生物转化

一项关于氟甲喹生物降解的研究(氟甲喹是一种兽药抗生素)利用木质素降解真菌进行转化。不同的真菌菌株在降解氟甲喹方面表现出不同的效率和途径,一些真菌转化了超过 90% 的药物。这项研究阐明了生物降解作为减少环境中抗生素残留的方法的潜力 (Čvančarová et al., 2013)。

4. 用于动物食品中氟甲喹检测的仿生分析

开发了一种基于分子印迹聚合物 (MIP) 的仿生酶联免疫吸附测定 (BELISA) 来检测动物食品中的氟甲喹。这种新方法表现出高灵敏度和特异性,为食品安全监测提供了一种有效的工具 (Liu et al., 2019)。

5. 水生环境中氟甲喹的光催化降解

一项使用 N doped TiO2 在模拟阳光下对氟甲喹进行光催化降解的研究探索了一种从水环境中去除这种常见氟喹诺酮类抗生素的有效方法。这项研究为去除废水中的氟喹诺酮类抗生素提供了见解 (Zeng et al., 2020)。

6. 用于氟甲喹降解的高级氧化工艺

研究了使用 UV/H2O2 的高级氧化工艺 (AOP) 在去除水溶液中氟甲喹的抗菌活性方面的有效性。这项研究突出了 AOP 在处理受兽药污染的水方面的潜力 (da Silva et al., 2011)。

属性

IUPAC Name |

(12S)-7-fluoro-12-methyl-4-oxo-1-azatricyclo[7.3.1.05,13]trideca-2,5,7,9(13)-tetraene-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12FNO3/c1-7-2-3-8-4-9(15)5-10-12(8)16(7)6-11(13(10)17)14(18)19/h4-7H,2-3H2,1H3,(H,18,19)/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPSPPJIUMHPXMA-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2=C3N1C=C(C(=O)C3=CC(=C2)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CCC2=C3N1C=C(C(=O)C3=CC(=C2)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-Flumequine | |

CAS RN |

202349-45-9 | |

| Record name | Flumequine, (S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0202349459 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | FLUMEQUINE, (S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BRD84T215S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of using water as a solvent in the synthesis of (S)-Flumequine?

A1: Utilizing water as a solvent in the asymmetric hydrogenation of quinolines to produce (S)-Flumequine offers significant advantages in terms of environmental friendliness and cost-effectiveness [, ]. This approach aligns with green chemistry principles by reducing reliance on organic solvents, which can be toxic and environmentally harmful. Furthermore, water often simplifies reaction workup procedures and can enhance reaction rates in certain cases.

Q2: How does the structure of the chiral cationic Ru-diamine catalyst influence the enantioselectivity of (S)-Flumequine synthesis?

A2: The chiral environment provided by the η(6)-arene-N-tosylethylenediamine-Ru(II) complex plays a crucial role in achieving high enantioselectivity during the hydrogenation of quinolines to (S)-Flumequine []. DFT calculations suggest that a key interaction involves CH/π attraction between the η(6)-arene ligand of the catalyst and the fused phenyl ring of the dihydroquinoline intermediate. This interaction, along with the influence of the TfO(-) anion, favors the formation of the (S)-enantiomer by stabilizing the transition state leading to its production.

Q3: Can you explain the "ionic and cascade reaction pathway" involved in the formation of (S)-Flumequine?

A3: The synthesis of (S)-Flumequine through this method doesn't occur in one step. Instead, it follows a multi-step process termed an "ionic and cascade reaction pathway" []. This involves:

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(Z)-7-[(1R,2R,3S,5S)-2-[(E,3S)-3-(2,3-Dihydro-1H-inden-2-yl)-3-hydroxyprop-1-enyl]-3-fluoro-5-hydroxycyclopentyl]hept-5-enoic acid](/img/structure/B121417.png)

![N'-(7-chloroquinolin-4-yl)-N-[2-[(7-chloroquinolin-4-yl)amino]ethyl]ethane-1,2-diamine](/img/structure/B121425.png)

![2,2-Dimethylpropanoyloxymethyl (6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(E)-2-(4-methyl-1,3-thiazol-5-yl)ethenyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B121445.png)

![5-[(2S)-2-Aminopropyl]-2-methoxybenzenesulfonamide;hydrochloride](/img/structure/B121453.png)